molecular formula C21H18N4O4S2 B11004880 ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11004880
M. Wt: 454.5 g/mol
InChI Key: XMBFYPCBXATTGX-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring system

Properties

Molecular Formula

C21H18N4O4S2

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 2-[[4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H18N4O4S2/c1-3-29-19(27)15-12-30-20(22-15)24-18(26)17-16(13-6-8-14(28-2)9-7-13)23-21(31-17)25-10-4-5-11-25/h4-12H,3H2,1-2H3,(H,22,24,26)

InChI Key

XMBFYPCBXATTGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Introduction of the Pyrrole Group: The pyrrole group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Methoxyphenyl Substitution: The methoxyphenyl group is added through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-imidazol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
  • Ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-oxazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-({[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS No. 101001-34-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O4SC_{25}H_{24}N_{2}O_{4}S, with a molecular weight of 448.53 g/mol. The compound features multiple functional groups, including thiazole rings and methoxy groups, which are essential for its biological properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The incorporation of thiazole moieties in various compounds has been linked to enhanced cytotoxicity against cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against various cancer types, including glioblastoma and breast cancer cells .

Table 1: Antitumor Activity of Similar Thiazole Compounds

CompoundCell LineIC50 (µM)
Compound AA4311.61 ± 1.92
Compound BJurkat< 0.5
Ethyl Thiazole DerivativeHT29< 0.5

The presence of electron-donating groups such as methoxy on the phenyl ring significantly enhances the cytotoxic activity, as shown in various studies .

Anticonvulsant Properties

Thiazole-based compounds have also been investigated for their anticonvulsant effects. In a study evaluating a series of thiazole derivatives, one compound exhibited complete protection against seizures in animal models, indicating a promising therapeutic potential for epilepsy treatment . The SAR analysis revealed that modifications on the thiazole ring can significantly influence anticonvulsant activity.

Structure-Activity Relationship (SAR)

The SAR studies highlight that specific substitutions on the thiazole and phenyl rings are crucial for enhancing biological activity. For example:

  • Methoxy substitution on the phenyl ring has been associated with increased cytotoxicity.
  • Amino and carbonyl groups in specific orientations contribute to improved binding affinity to target proteins involved in tumor growth and seizure activity .

Case Study 1: Anticancer Activity

In a systematic investigation, derivatives of thiazoles were tested against various cancer cell lines. One derivative showed potent activity against both MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The study emphasized the importance of the thiazole moiety in mediating these effects.

Case Study 2: Neurological Effects

Another study focused on the anticonvulsant potential of thiazole derivatives demonstrated that certain compounds could significantly reduce seizure frequency in animal models. The study concluded that modifications leading to increased lipophilicity could enhance brain penetration and efficacy .

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